4,4'-Methylenebis(2,6-DI-tert-butylphenol)

Description

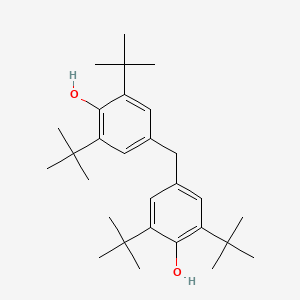

Structure

3D Structure

Properties

IUPAC Name |

2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O2/c1-26(2,3)20-14-18(15-21(24(20)30)27(4,5)6)13-19-16-22(28(7,8)9)25(31)23(17-19)29(10,11)12/h14-17,30-31H,13H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWVSAYEQPLWMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7022411 | |

| Record name | 4,4'-Methylenebis(2,6-di-t-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, White or yellow powder; [Alfa Aesar MSDS] | |

| Record name | Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-di-tert-butylphenol) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11595 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

118-82-1 | |

| Record name | 4,4′-Methylenebis[2,6-di-tert-butylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(2,6-di-tert-butylphenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bimox M | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(2,6-di-t-butylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',6,6'-tetra-tert-butyl-4,4'-methylenediphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-METHYLENEBIS(2,6-DI-TERT-BUTYLPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37N5K66648 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,4'-Methylenebis(2,6-di-tert-butylphenol)

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of 4,4'-Methylenebis(2,6-di-tert-butylphenol). Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles, provides a robust and validated protocol, and details the necessary characterization and safety considerations for the successful preparation of this widely used antioxidant and chemical intermediate.

Introduction and Significance

4,4'-Methylenebis(2,6-di-tert-butylphenol), often referred to as "Ethanox 702" or "Ionox 220," is a sterically hindered phenolic antioxidant of significant industrial and research importance.[1] Its molecular structure, characterized by two 2,6-di-tert-butylphenol units linked by a methylene bridge at the para position, is key to its function. The bulky tert-butyl groups ortho to the hydroxyl moieties provide steric hindrance, which enhances the stability of the phenoxy radical formed during the radical scavenging process, thereby improving its antioxidant efficiency.[2]

This compound is extensively used as a stabilizer in plastics, elastomers, lubricants, and fuels to prevent oxidative degradation.[2] In the realm of scientific research, it serves as a valuable ligand in the synthesis of metal complexes and as a model compound for studying antioxidant mechanisms. Given its broad utility, a thorough understanding of its synthesis is crucial for professionals in materials science and organic chemistry.

The Chemistry of Synthesis: An Acid-Catalyzed Condensation

The synthesis of 4,4'-Methylenebis(2,6-di-tert-butylphenol) is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction. The core transformation involves the condensation of two equivalents of 2,6-di-tert-butylphenol with one equivalent of a formaldehyde source.

Reaction Mechanism

The reaction proceeds through several key steps, catalyzed by a strong acid such as sulfuric acid (H₂SO₄).

-

Activation of the Electrophile: The acid catalyst protonates the formaldehyde, forming a highly reactive carbocation (a hydroxymethyl cation, +CH₂OH). This step is critical as formaldehyde itself is a weak electrophile. The protonation dramatically increases its electrophilicity, priming it for attack by the electron-rich phenol ring.

-

Electrophilic Aromatic Substitution: A molecule of 2,6-di-tert-butylphenol acts as the nucleophile. The π-electrons of the aromatic ring attack the activated formaldehyde species. The bulky tert-butyl groups at the ortho positions sterically direct the attack to the less hindered para position, leading to the formation of 4-hydroxymethyl-2,6-di-tert-butylphenol as an intermediate.

-

Formation of the Methylene Bridge: The benzylic alcohol intermediate is then protonated by the acid catalyst, followed by the elimination of a water molecule to form a new, stabilized benzylic carbocation.

-

Final Condensation: This carbocation is a potent electrophile that is rapidly attacked by a second molecule of 2,6-di-tert-butylphenol, again at the para position. A final deprotonation step regenerates the acid catalyst and yields the desired 4,4'-Methylenebis(2,6-di-tert-butylphenol) product.

The overall mechanism is depicted in the following diagram:

Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and analytical checks will ensure the synthesis of a high-purity product. The procedure is adapted from established industrial methods, prioritizing yield and purity.[3]

Materials and Equipment

| Reagent/Material | Formula | M.W. | CAS No. | Quantity | Notes |

| 2,6-Di-tert-butylphenol | C₁₄H₂₂O | 206.33 | 128-39-2 | 41.27 g (0.2 mol) | Purity ≥98% |

| Paraformaldehyde | (CH₂O)n | - | 30525-89-4 | 3.30 g (0.11 mol) | Formaldehyde source |

| Methanol | CH₃OH | 32.04 | 67-56-1 | 150 mL | Reagent grade |

| Sulfuric Acid, conc. | H₂SO₄ | 98.08 | 7664-93-9 | 3 mL | 95-98% |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | q.s. | For neutralization |

| Heptane | C₇H₁₆ | 100.21 | 142-82-5 | ~200 mL | For recrystallization |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | q.s. | For drying |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Thermometer or temperature probe

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Synthesis Procedure

-

Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 2,6-di-tert-butylphenol (41.27 g, 0.2 mol) and methanol (150 mL). Stir the mixture until the phenol is fully dissolved.

-

Catalyst and Reagent Addition: To the stirred solution, add paraformaldehyde (3.30 g, 0.11 mol). Causality: Paraformaldehyde serves as a stable, solid source of formaldehyde that depolymerizes under acidic conditions. Using a slight excess ensures complete reaction of the limiting phenol reagent.

-

Slowly and carefully add concentrated sulfuric acid (3 mL) to the mixture. An exotherm may be observed. Causality: The strong acid is the catalyst essential for activating the formaldehyde electrophile.

-

Reaction: Heat the reaction mixture to 65-70°C using a heating mantle. Maintain this temperature with vigorous stirring for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.

-

Neutralization and Work-up: After the reaction is complete, cool the flask to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the effervescence ceases and the pH is neutral (~7). Causality: Neutralization is critical to quench the reaction and prevent degradation of the product during work-up.

-

Extraction: Transfer the mixture to a separatory funnel. Add heptane (100 mL) and deionized water (100 mL). Shake the funnel and allow the layers to separate. Collect the upper organic (heptane) layer. Wash the organic layer twice more with 50 mL portions of water. Causality: The product is highly soluble in nonpolar heptane, while the inorganic salts and residual methanol are partitioned into the aqueous phase.

-

Drying and Solvent Removal: Dry the collected organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as a solid.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of hot heptane to dissolve it completely. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[4][5] Collect the purified white crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold heptane and dry them under vacuum. A typical yield is 90-95%.

Characterization of the Final Product

Validation of the synthesis is achieved by comparing the physical and spectral properties of the obtained product with established data.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₉H₄₄O₂ | [6] |

| Molecular Weight | 424.66 g/mol | [6] |

| Appearance | White to light yellow crystalline solid | [7] |

| Melting Point | 153-156 °C | [2] |

| Boiling Point | 217 °C @ 1 hPa | [2] |

| Solubility | Insoluble in water; soluble in organic solvents like heptane, acetone. | [2] |

Spectroscopic Data

The identity and purity of the product are definitively confirmed by NMR spectroscopy.

| 1H NMR (300 MHz, CDCl₃) | 13C NMR (75 MHz, CDCl₃) | ||

| δ (ppm) | Assignment | δ (ppm) | Assignment |

| 7.07 (s, 4H) | Aromatic C-H | 151.4 | Ar C-OH |

| 5.08 (s, 2H) | Phenolic O-H | 135.2 | Ar C-C(CH₃)₃ |

| 3.89 (s, 2H) | Methylene CH ₂ | 131.5 | Ar C-CH₂ |

| 1.47 (s, 36H) | tert-Butyl C(CH ₃)₃ | 124.9 | Ar C-H |

| 40.9 | Methylene C H₂ | ||

| 33.8 | C (CH₃)₃ | ||

| 29.8 | C(C H₃)₃ | ||

| Data sourced from ChemicalBook.[6][7] |

Safety and Handling

-

2,6-Di-tert-butylphenol: Corrosive and an environmental hazard.

-

Concentrated Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.

-

Methanol: Flammable and toxic.

-

Heptane: Highly flammable liquid and vapor.

Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. All procedures should be conducted in a well-ventilated fume hood.

References

-

Phenol formaldehyde resin . Wikipedia. [Link]

-

What is the reaction of formaldehyde with conc.H2SO4? . Quora. [Link]

-

Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid . E3S Web of Conferences. [Link]

-

4,4'-Methylenebis(2,6-di-tert-butylphenol) | C29H44O2 | CID 8372 . PubChem. [Link]

-

Catalytic condensation of phenol with formaldehyde into BPF on recyclable anchoring sulfuric acid . ResearchGate. [Link]

- Process for making chlorinated phenol-aldehyde condensation products.

-

Isolation and Purification of Organic Compounds Recrystallization (Expt #3) . University of Colorado Boulder. [Link]

-

Purification by Recrystallization . CUNY Baruch College. [Link]

- Process for producing 2,6-di-tert-butyl-4-methylphenol.

-

PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION . European Patent Office. [Link]

-

METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) . Organic Syntheses. [Link]

-

Recrystallization . Professor Dave Explains via YouTube. [Link]

- Method of producing 2,2'-methylenebis(4,6-dialkylphenols).

-

MECHANISM OF CATALYTIC ALKYLATION OF 2,6-DI-TERT-BUTYLPHENOL BY METHYL ACRYLATE . Bashkir State University. [Link]

Sources

- 1. 4,4'-Methylenebis(2,6-di-tert-butylphenol) | C29H44O2 | CID 8372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4 -Methylenebis(2,6-di-tert-butylphenol) for synthesis 118-82-1 [sigmaaldrich.com]

- 3. US4087469A - Method of producing 2,2 '-methylenebis(4,6-dialkylphenols) - Google Patents [patents.google.com]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 6. 4,4'-Methylenebis(2,6-di-tert-butylphenol)(118-82-1) 1H NMR spectrum [chemicalbook.com]

- 7. 4,4'-Methylenebis(2,6-di-tert-butylphenol) synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Antioxidant Mechanism of 4,4'-Methylenebis(2,6-di-tert-butylphenol)

Abstract: This technical guide provides a comprehensive examination of the core antioxidant mechanism of 4,4'-Methylenebis(2,6-di-tert-butylphenol), a prominent sterically hindered phenolic antioxidant. Intended for researchers, scientists, and drug development professionals, this document elucidates the intricate relationship between the molecule's unique structure and its potent radical-scavenging capabilities. We will explore the primary mechanism of hydrogen atom transfer, the critical role of steric hindrance in radical stabilization, and the standard methodologies for evaluating its antioxidant efficacy.

Introduction: The Significance of Sterically Hindered Phenols

Oxidative degradation is a ubiquitous challenge across industries, compromising the integrity of materials from polymers and lubricants to biological tissues. This process is primarily driven by the uncontrolled propagation of free radicals. Synthetic phenolic antioxidants are a cornerstone of stabilization technology, designed to interrupt these damaging chain reactions. Among these, 4,4'-Methylenebis(2,6-di-tert-butylphenol), also known by trade names such as Ionox 220 or Ethanox 702, is a highly effective non-staining antioxidant. Its structure, featuring two phenol rings linked by a methylene bridge, each flanked by bulky tert-butyl groups, is meticulously designed for optimal radical-scavenging performance and stability.[1] This guide delves into the precise chemical mechanisms that underpin its function.

The Core Antioxidant Mechanism: A Symphony of Structure and Function

The antioxidant action of 4,4'-Methylenebis(2,6-di-tert-butylphenol) is not a singular event but a multi-stage process dictated by its molecular architecture. The primary mechanism involves scavenging chain-propagating free radicals, thereby terminating the oxidative cycle.[2]

Primary Radical Scavenging: Hydrogen Atom Transfer (HAT)

The cornerstone of the antioxidant activity of phenolic compounds is the hydrogen atom transfer (HAT) mechanism.[3][4][5] The two hydroxyl (-OH) groups on the phenol rings serve as hydrogen donors. When the molecule encounters a high-energy free radical (represented as R•), such as a peroxyl (ROO•) or alkyl (R•) radical, it readily donates a hydrogen atom from one of its hydroxyl groups. This transfer neutralizes the aggressive radical, converting it into a stable, harmless species (RH), and in doing so, halts the propagation of the oxidative chain reaction.[6]

The reaction can be summarized as: Ar-OH + R• → Ar-O• + RH

This initial step transforms the antioxidant itself into a phenoxyl radical (Ar-O•). The efficacy of a phenolic antioxidant is critically dependent on the stability of this newly formed radical. An unstable phenoxyl radical could potentially initiate new oxidation chains, defeating its purpose.

The Phenoxyl Radical: Engineering Stability

The remarkable effectiveness of 4,4'-Methylenebis(2,6-di-tert-butylphenol) lies in the exceptional stability of its corresponding phenoxyl radical. This stability is achieved through two synergistic structural features.

The unpaired electron on the oxygen atom of the phenoxyl radical is not localized. Instead, it is delocalized across the entire π-system of the aromatic ring. This distribution of electron density over multiple atoms significantly lowers the energy of the radical, making it far less reactive than the initial free radical it quenched.

The defining characteristic of this molecule is the presence of two bulky tert-butyl groups positioned ortho to each hydroxyl group.[7] This "steric hindrance" acts as a physical shield around the radical center on the oxygen atom.[8][9] This shielding prevents the stabilized phenoxyl radical from undergoing further undesirable reactions, such as abstracting hydrogen from a substrate molecule, which would propagate the oxidative chain. This structural element is paramount to its function as a chain-terminating antioxidant.[9][10] The combination of bulky substituents and the electron-donating nature of the alkyl groups enhances the overall antioxidant efficacy.[8]

The diagram below illustrates the hydrogen atom transfer mechanism and the subsequent stabilization of the phenoxyl radical.

Caption: Antioxidant mechanism of a sterically hindered phenol.

Termination Reactions

The stabilized phenoxyl radical can subsequently participate in termination reactions, effectively removing a second free radical from the system. It can combine with another radical (R•) or another phenoxyl radical (Ar-O•) to form stable, non-radical products, such as quinones.[2][11] This dual action—neutralizing one radical via HAT and a second via radical-radical coupling—makes it a highly efficient antioxidant.

Experimental Evaluation of Antioxidant Efficacy

To quantify the antioxidant capacity of compounds like 4,4'-Methylenebis(2,6-di-tert-butylphenol), several standardized in vitro assays are employed. These assays provide reproducible data on the compound's ability to scavenge specific types of radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used due to its simplicity and the stability of the DPPH radical.[12][13]

-

Principle: The DPPH radical is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm.[14] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form, DPPH-H.[15] This reduction leads to a color change from violet to pale yellow, and the decrease in absorbance at 517 nm is directly proportional to the radical-scavenging activity of the antioxidant.[14][15]

-

Experimental Protocol:

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., 4,4'-Methylenebis(2,6-di-tert-butylphenol)) and a standard antioxidant (e.g., Trolox, BHT) in a suitable solvent like ethanol or methanol. Prepare a working solution of DPPH in the same solvent to an absorbance of ~1.0 at 517 nm.[15]

-

Reaction Setup: In a 96-well microplate, add 20 µL of various concentrations of the sample or standard to different wells. A blank well should contain only the solvent.

-

Initiation: Add 200 µL of the DPPH working solution to each well, mix thoroughly, and incubate the plate in the dark at room temperature for 30 minutes.[15]

-

Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

The workflow for the DPPH assay is visualized below.

Caption: Standard experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[16] This method is versatile as it can be used for both hydrophilic and lipophilic antioxidants.[17]

-

Principle: ABTS is oxidized using a strong oxidizing agent like potassium persulfate to generate the ABTS•+ radical cation, which is intensely colored blue-green and has an absorption maximum at 734 nm.[17] In the presence of an antioxidant, the radical cation is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant's concentration and activity.

-

Experimental Protocol:

-

Radical Generation: Prepare the ABTS•+ stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18]

-

Working Solution Preparation: Dilute the stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[18]

-

Reaction Setup: Add 10 µL of the test compound or standard at various concentrations to microplate wells.

-

Initiation and Measurement: Add 190 µL of the ABTS•+ working solution to each well.[18] Mix and incubate for 5-6 minutes at room temperature. Read the absorbance at 734 nm.

-

Calculation: Calculate the percentage inhibition as in the DPPH assay. Results are typically expressed in Trolox Equivalents (TEAC), which compares the antioxidant's activity to that of Trolox.

-

Lipid Peroxidation Inhibition Assay

To assess antioxidant activity in a more biologically relevant context, lipid peroxidation assays are used. These methods measure the ability of an antioxidant to inhibit the oxidative degradation of lipids.[19][20]

-

Principle: Low-density lipoproteins (LDL) are isolated from plasma and subjected to oxidation induced by agents like copper ions (Cu²⁺) or AAPH (a peroxyl radical generator).[21][22] Lipid peroxidation generates byproducts, such as conjugated dienes or malondialdehyde (MDA). The antioxidant's ability to prolong the lag phase before oxidation begins or to reduce the formation of these byproducts is measured spectrophotometrically.[21]

-

Experimental Protocol (General):

-

LDL Isolation: Isolate LDL from fresh human plasma via ultracentrifugation.

-

Reaction Mixture: Incubate a standardized amount of LDL with various concentrations of the test antioxidant.

-

Oxidation Initiation: Induce oxidation by adding a Cu²⁺ solution (e.g., CuSO₄).

-

Monitoring: Continuously monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm over several hours.

-

Data Analysis: Determine the length of the lag phase (the time before rapid oxidation begins). A longer lag phase indicates greater antioxidant protection.

-

Quantitative Data Summary

The efficacy of an antioxidant is typically reported using standardized metrics derived from the assays described above. This allows for direct comparison between different compounds.

| Metric | DPPH Assay | ABTS Assay | Lipid Peroxidation Assay | Typical Performance of Hindered Phenols |

| IC50 (µg/mL) | Lower value indicates higher activity. | Lower value indicates higher activity. | N/A | Expected to show low IC50 values, indicating high potency. |

| TEAC Value | N/A | Higher value indicates higher activity. | N/A | Expected to have TEAC values comparable to or exceeding BHT. |

| Lag Phase (min) | N/A | N/A | Longer duration indicates higher protection. | Significantly prolongs the lag phase of LDL oxidation. |

Conclusion

The antioxidant mechanism of 4,4'-Methylenebis(2,6-di-tert-butylphenol) is a prime example of rational molecular design. Its potency is derived from the synergistic interplay of its functional groups. The phenolic hydroxyls act as efficient hydrogen donors to neutralize free radicals, while the bulky ortho-positioned tert-butyl groups provide critical steric hindrance. This structural feature stabilizes the resulting phenoxyl radical, preventing it from propagating oxidation and ensuring its role as a true chain-terminating antioxidant. The bis-phenolic structure further enhances its capacity, allowing a single molecule to scavenge multiple radicals. Standardized assays like DPPH, ABTS, and lipid peroxidation models consistently validate its high efficacy, cementing its role as a crucial stabilizer in a wide array of scientific and industrial applications.

References

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from G-Biosciences website. [Link]

-

Al-Ostoot, F. H., Al-Ghamdi, S. N., & Soliman, S. M. (2021). Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis. RSC Advances. [Link]

-

Martínez-Yusta, A. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. [Link]

-

Lüthi, B. (2024). ABTS assay: Significance and symbolism. Retrieved from i-phenomenology.net. [Link]

-

Shin, D., & Kim, D. (2024). Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. NIH. [Link]

-

Shahidi, F., & Ambigaipalan, P. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. [Link]

-

Re, R., et al. (2019). ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]

-

Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. [Link]

-

Zhang, J., Stanley, R., & Melton, L. (2007). Inhibition of lipid oxidation by phenolic antioxidants in relation to their physicochemical properties. SciSpace. [Link]

-

ResearchGate. (n.d.). Antioxidant Properties of Phenolic Compounds: H-Atom versus Electron Transfer Mechanism. Retrieved from ResearchGate. [Link]

-

Hotza, D. A., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. [Link]

-

Weng, X. C., & Huang, Y. (2014). Relationship structure-antioxidant activity of hindered phenolic compounds. ResearchGate. [Link]

-

Sano, A., et al. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. [Link]

-

Mankar, V., & Chhavi. (2020). Sterically Hindered Phenols as Antioxidant. ResearchGate. [Link]

-

Serafini, M., & Peluso, I. (2016). The Potential Protective Effects of Phenolic Compounds against Low-density Lipoprotein Oxidation. PubMed. [Link]

-

Georgiou, C. D., et al. (2024). Hybrids of Gallic Acid@SiO2 and {Hyaluronic-Acid Counterpats}@SiO2 against Hydroxyl (•OH) Radicals Studied by EPR: A Comparative Study vs Their Antioxidant Hydrogen Atom Transfer Activity. ACS Publications. [Link]

-

Mankar, V., & Chhavi. (2020). Sterically Hindered Phenols as Antioxidant. Semantic Scholar. [Link]

-

Zhang, J., Stanley, R., & Melton, L. (2007). inhibition of lipid oxidation by phenolic antioxidants in relation to their physicochemical properties. Semantic Scholar. [Link]

-

Babkina, E. N., et al. (2022). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. MDPI. [Link]

-

Shakir, R. M., et al. (2022). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. RSC Publishing. [Link]

-

Bonilha, L. R. C., et al. (2017). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. PubMed Central. [Link]

-

Serafini, M., et al. (2000). Inhibition of human LDL lipid peroxidation by phenol-rich beverages and their impact on plasma total antioxidant capacity in. CORE. [Link]

-

Wikipedia. (n.d.). Antioxidant. Retrieved from Wikipedia. [Link]

-

LUBRICATIN. (n.d.). Phenolic Antioxidants 2,6-Di-Tertiary Butyl Para-Cresol. Retrieved from LUBRICATIN website. [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from G-Biosciences website. [Link]

-

Özyürek, M., et al. (2021). DPPH Radical Scavenging Assay. MDPI. [Link]

-

Sano, A., et al. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. NIH. [Link]

-

Sharma, R., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. [Link]

-

ResearchGate. (2007). Characteristics of the Stabilising Action of Phenolic Antioxidant 4,4'-Bis(2,6-Di- Tert -butylphenol) in the Ageing Processes of Rubbers. Retrieved from ResearchGate. [Link]

-

Akhmadullin, R. M., et al. (2015). Performance of 4,4'-Bis(2,6-di-tert-butylphenol) in Stabilization of Isoprene Rubber and Polypropylene. ResearchGate. [Link]

-

ResearchGate. (2024). hptlc quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. Retrieved from ResearchGate. [Link]

-

Yel, L., et al. (2016). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. PMC - NIH. [Link]

-

Takahashi, O., & Hiraga, K. (1982). Toxicity studies of a synthetic antioxidant, 2,2'-methylenebis (4-ethyl-6-tert-butylphenol) in rats. 2. Uncoupling effect on oxidative phosphorylation of liver mitochondria. PubMed. [Link]

-

PubChem. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol). Retrieved from PubChem. [Link]

-

Al Zoubi, W. (2017). Experimental and theoretical investigations of the antioxidant activity of 2,2′‐methylenebis(4,6‐dialkylphenol) compounds. SciSpace. [Link]

-

Hotza, D. A., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. NIH. [Link]

-

Wang, Y., et al. (2022). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. MDPI. [Link]

-

Wikipedia. (n.d.). 2,4,6-Tri-tert-butylphenol. Retrieved from Wikipedia. [Link]

-

Chen, Y. H., et al. (2023). Developmental and neurobehavioral toxicity of 2,2'-methylenebis(6-tert-butyl-4-methylphenol) (antioxidant AO2246) during the early life stage of zebrafish. PubMed. [Link]

Sources

- 1. 4,4'-Methylenebis(2,6-di-tert-butylphenol) | C29H44O2 | CID 8372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 7. Antioxidant - Wikipedia [en.wikipedia.org]

- 8. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. ABTS assay: Significance and symbolism [wisdomlib.org]

- 17. ABTS/TAC Methodology: Main Milestones and Recent Applications [mdpi.com]

- 18. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 19. scispace.com [scispace.com]

- 20. [PDF] INHIBITION OF LIPID OXIDATION BY PHENOLIC ANTIOXIDANTS IN RELATION TO THEIR PHYSICOCHEMICAL PROPERTIES | Semantic Scholar [semanticscholar.org]

- 21. The Potential Protective Effects of Phenolic Compounds against Low-density Lipoprotein Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 4,4'-Methylenebis(2,6-di-tert-butylphenol) (CAS 118-82-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

4,4'-Methylenebis(2,6-di-tert-butylphenol), registered under CAS number 118-82-1, is a sterically hindered phenolic compound of significant industrial and research interest. Its molecular architecture, characterized by two bulky tert-butyl groups flanking a hydroxyl group on each phenyl ring, underpins its primary function as a potent antioxidant. This guide provides a comprehensive overview of its physical and chemical properties, spectral characteristics, synthesis, and applications, with a focus on the mechanistic principles that govern its behavior. The information presented herein is intended to serve as a valuable resource for professionals engaged in materials science, drug development, and other fields where the mitigation of oxidative degradation is critical.

Compound Identification and Physicochemical Properties

4,4'-Methylenebis(2,6-di-tert-butylphenol) is systematically known by several names, including 2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol.[1] A comprehensive list of its identifiers and key physicochemical properties is provided below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 118-82-1 |

| IUPAC Name | 2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenol[1] |

| Synonyms | Bis(3,5-di-tert-butyl-4-hydroxyphenyl)methane, Antioxidant 702, Ionox 220[1] |

| Molecular Formula | C₂₉H₄₄O₂[1] |

| Molecular Weight | 424.66 g/mol |

| InChI Key | MDWVSAYEQPLWMX-UHFFFAOYSA-N[2] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline solid | [3] |

| Melting Point | 155-159 °C | [4] |

| Boiling Point | 289 °C at 40 mmHg | [4] |

| Density | 0.99 g/cm³ at 20 °C | [5] |

| Solubility | Insoluble in water; soluble in esters, ketones, alkanes, and aromatic hydrocarbons. | |

| Vapor Pressure | <0.1 hPa at 25 °C | [5] |

| pKa | 12.03 ± 0.40 (Predicted) | |

| LogP | 8.9 at 25°C |

Molecular Structure and Spectroscopic Analysis

The molecular structure of 4,4'-Methylenebis(2,6-di-tert-butylphenol) is fundamental to its function. The two phenolic rings are linked by a methylene bridge, and each ring is substituted with two bulky tert-butyl groups ortho to the hydroxyl group. This steric hindrance is the defining feature of this class of antioxidants.

Figure 1: Molecular structure of 4,4'-Methylenebis(2,6-di-tert-butylphenol).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum is characterized by a few distinct signals due to the molecule's symmetry.

-

δ 7.07 (s, 4H): This singlet corresponds to the four aromatic protons on the two phenyl rings. The equivalence of these protons indicates free rotation around the single bonds.

-

δ 5.08 (s, 2H): This singlet is assigned to the two protons of the methylene bridge (-CH₂-).

-

δ 3.89 (s, 2H): This signal arises from the two hydroxyl (-OH) protons. Its chemical shift can be variable and may be affected by concentration and solvent.

-

δ 1.47 (s, 36H): This strong singlet represents the 36 equivalent protons of the four tert-butyl groups.[6]

-

-

¹³C NMR (75 MHz, CDCl₃): The carbon-13 NMR spectrum provides further insight into the molecular structure.

-

δ 151.4: Aromatic carbons attached to the hydroxyl groups (C-OH).

-

δ 135.2: Aromatic carbons substituted with the tert-butyl groups.

-

δ 131.5: Aromatic carbons at the para position to the hydroxyl group, attached to the methylene bridge.

-

δ 124.9: Aromatic carbons ortho to the methylene bridge.

-

δ 40.9: Methylene bridge carbon (-CH₂-).

-

δ 33.8: Quaternary carbons of the tert-butyl groups.

-

δ 29.8: Methyl carbons of the tert-butyl groups.[6]

-

Infrared (IR) Spectroscopy

The IR spectrum of 4,4'-Methylenebis(2,6-di-tert-butylphenol) displays characteristic absorption bands corresponding to its functional groups.

-

~3650 cm⁻¹ (sharp, weak): O-H stretching vibration of the sterically hindered hydroxyl group. The sharpness of this peak is indicative of minimal hydrogen bonding due to the bulky tert-butyl groups.

-

~2960-2870 cm⁻¹ (strong): C-H stretching vibrations of the methyl and methylene groups.

-

~1600 cm⁻¹ and ~1480 cm⁻¹ (medium): C=C stretching vibrations within the aromatic rings.

-

~1440 cm⁻¹ (medium): C-H bending vibrations of the tert-butyl groups.

-

~1230 cm⁻¹ (strong): C-O stretching vibration of the phenolic hydroxyl group.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound reveals a distinct fragmentation pattern.

-

m/z 424: Molecular ion peak [M]⁺, corresponding to the molecular weight of the compound.[1]

-

m/z 409: Loss of a methyl group ([M - CH₃]⁺), a common fragmentation for tert-butyl containing compounds.[1]

-

m/z 219: Cleavage of the methylene bridge can lead to a fragment corresponding to a 2,6-di-tert-butyl-4-methylphenol radical cation.

-

m/z 57: A prominent peak corresponding to the tert-butyl cation [C(CH₃)₃]⁺.[1]

Synthesis and Manufacturing

A common laboratory-scale synthesis of 4,4'-Methylenebis(2,6-di-tert-butylphenol) involves the acid-catalyzed condensation of 2,6-di-tert-butylphenol with formaldehyde.

Figure 2: General synthesis workflow.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a stirrer, condenser, and thermometer, dissolve 2,6-di-tert-butylphenol in a suitable solvent such as heptane.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid to the stirred solution.

-

Formaldehyde Addition: Gradually add an aqueous solution of formaldehyde (formalin) to the reaction mixture. The molar ratio of 2,6-di-tert-butylphenol to formaldehyde is typically 2:1.

-

Reaction: Heat the mixture to a temperature of 60-80°C and maintain for several hours with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a base, such as sodium carbonate solution.

-

Isolation and Purification: Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Reactivity and Antioxidant Mechanism

The primary chemical reactivity of 4,4'-Methylenebis(2,6-di-tert-butylphenol) is centered around its function as a hindered phenol antioxidant. This class of compounds inhibits autoxidation, a free-radical chain reaction that leads to the degradation of organic materials.

The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a peroxy radical (ROO•), which is a key intermediate in the oxidation chain. This process is highly efficient due to the relatively weak O-H bond in phenols.[7][8][9]

Reaction 1: Radical Scavenging

R-H + Initiator → R• R• + O₂ → ROO• ROO• + ArOH → ROOH + ArO•

The resulting phenoxy radical (ArO•) is stabilized by resonance and steric hindrance from the bulky tert-butyl groups. This stability prevents the phenoxy radical from initiating new oxidation chains, effectively terminating the degradation process.[7]

Figure 3: Antioxidant mechanism of hindered phenols.

The thermal stability of this compound is generally good, however, at elevated temperatures, decomposition can occur, primarily through cleavage of the tert-butyl groups and eventually the phenolic backbone.[10] Photodegradation can also occur upon exposure to UV light, leading to the formation of various degradation products.[3]

Analytical Methodologies

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust reverse-phase HPLC method can be employed to assess the purity of 4,4'-Methylenebis(2,6-di-tert-butylphenol).

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water gradient |

| Detector | UV at 280 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Protocol:

-

Standard Preparation: Accurately weigh a known amount of reference standard and dissolve in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a similar concentration as the standard.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: The purity of the sample is determined by comparing the peak area of the analyte to the calibration curve.

Antioxidant Activity Assessment

The antioxidant activity can be evaluated using various in vitro assays that measure the radical scavenging capacity of the compound. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Oxygen Radical Absorbance Capacity (ORAC) assay.[11][12][13][14]

Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol.

-

Sample Preparation: Prepare a series of dilutions of 4,4'-Methylenebis(2,6-di-tert-butylphenol) in methanol.

-

Reaction: In a 96-well plate, add the DPPH solution to each well containing the sample or a blank (methanol).

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Applications

The primary application of 4,4'-Methylenebis(2,6-di-tert-butylphenol) is as a non-staining antioxidant for a wide range of organic materials, including:

-

Plastics and Polymers: It is used to protect polyolefins (polypropylene, polyethylene), styrenics, and other plastics from thermal degradation during processing and end-use.[9]

-

Elastomers: It enhances the service life of natural and synthetic rubbers by preventing oxidative cracking.

-

Adhesives and Sealants: It improves the long-term stability of adhesive and sealant formulations.

-

Oils and Lubricants: It is used as an antioxidant additive in industrial oils and lubricants to prevent oxidation at high temperatures.

-

Drug Development: In the pharmaceutical industry, it can be used as an excipient to protect active pharmaceutical ingredients (APIs) from oxidative degradation, thereby enhancing the stability and shelf-life of drug formulations.

Safety and Handling

4,4'-Methylenebis(2,6-di-tert-butylphenol) is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation.[1] It is recommended to handle this compound in a well-ventilated area and to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4,4'-Methylenebis(2,6-di-tert-butylphenol) is a versatile and effective hindered phenolic antioxidant. Its unique molecular structure provides excellent stability and radical scavenging activity, making it an indispensable additive in a multitude of applications. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its optimal use in research, development, and industrial processes.

References

-

CD Formulation. (n.d.). Anti-Oxidative Performance Test. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Mechanism and Benefits of Hindered Phenol Antioxidants in Industrial Applications. Retrieved from [Link]

-

Pisoschi, A. M., & Negulescu, G. P. (2011). Analytical Methods Used in Determining Antioxidant Activity: A Review. PMC. Retrieved from [Link]

-

Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. Retrieved from [Link]

-

Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

-

Albu, C., et al. (2023). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. MDPI. Retrieved from [Link]

-

Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Sterically Hindered Phenols as Antioxidant. Retrieved from [Link]

-

Apak, R., et al. (2013). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC technical report). Pure and Applied Chemistry, 85(5), 957-998. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

-

Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

-

PubChem. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol). Retrieved from [Link]

- NIST. (n.d.). Phenol, 4,4'-methylenebis[2,6-bis(1,1-dimethylethyl)-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C118821&Mask=80

-

MDPI. (n.d.). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. Retrieved from [Link]

-

MDPI. (2022). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. Retrieved from [Link]

-

SpectraBase. (n.d.). 4,4'-Methylenebis(2,6-di-tert-butylphenol), trimethylsilyl ether. Retrieved from [Link]

-

MDPI. (n.d.). Ti2O3/TiO2-Assisted Solar Photocatalytic Degradation of 4-tert-Butylphenol in Water. Retrieved from [Link]

-

Rapid Communications in Mass Spectrometry. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Retrieved from [Link]

- Google Patents. (n.d.). Process for producing 2,6-di-tert-butyl-4-methylphenol.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Semantic Scholar. (2022, July 6). Degradation of 4-Tert-Butylphenol in Water Using Mono-Doped (M1. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033826). Retrieved from [Link]

-

MassBank of North America. (n.d.). Spectrum JP003555 for 4,4'-METHYLENE BIS(2,6-DI-TERT-BUTYLPHENOL). Retrieved from [Link]

-

ResearchGate. (2025, October 11). hptlc quantification of 4, 4'-methylene bis (2,6-di-tert-butyl phenol) in flax microgreen extracts and its anticancer potential against prostate cancer. Retrieved from [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

- Google Patents. (n.d.). Method of producing 2,2'-methylenebis(4,6-dialkylphenols).

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Thermal Stability Study of 4-tert-Butylphenol. Retrieved from [Link]

-

NIH. (n.d.). Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4. Retrieved from [Link]

-

YouTube. (2022, November 28). How to Interpret Chemical Shift in the Carbon-13 NMR. Retrieved from [Link]

-

ResearchGate. (2025, August 6). THE OXIDATION OF PHENOLS: I. THE OXIDATION OF 2,6-DI-t-BUTYL-4-METHYLPHENOL, 2,6-DI-t-BUTYLPHENOL, AND 2,6-DIMETHYLPHENOL WITH PEROXY RADICALS. Retrieved from [Link]

-

PMC. (n.d.). Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study. Retrieved from [Link]

-

NIH. (2024, November 8). Modelling the Repair of Carbon-Centered Protein Radicals by Phenolic Antioxidants. Retrieved from [Link]

Sources

- 1. 4,4'-Methylenebis(2,6-di-tert-butylphenol) | C29H44O2 | CID 8372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Methylenebis(2,6-di-tert-butylphenol)(118-82-1) 1H NMR [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4,4 -Methylenebis(2,6-di-tert-butylphenol) 98 118-82-1 [sigmaaldrich.com]

- 5. 4,4 -Methylenebis(2,6-di-tert-butylphenol) for synthesis 118-82-1 [sigmaaldrich.com]

- 6. 4,4'-Methylenebis(2,6-di-tert-butylphenol) synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 9. partinchem.com [partinchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. researchwithrutgers.com [researchwithrutgers.com]

The Hidden Hand: A Technical Guide to Intramolecular Hydrogen Bonding in Bisphenolic Antioxidants

Executive Summary

Bisphenolic antioxidants are a cornerstone of material stabilization and have significant potential in therapeutic applications due to their potent radical scavenging capabilities. Their efficacy, however, is not merely a function of their dual phenolic structure. A subtle, yet powerful, intramolecular force is often at play: the intramolecular hydrogen bond (IHB). This guide provides an in-depth technical exploration of the role of IHB in modulating the activity, stability, and physicochemical properties of bisphenolic antioxidants. We will dissect the underlying molecular mechanics, provide field-proven analytical protocols for characterization, and translate this fundamental understanding into actionable insights for researchers, scientists, and drug development professionals. The central thesis is that by understanding and controlling the IHB, we can rationally design and synthesize superior antioxidant molecules with enhanced performance and specificity.

Introduction: The Unseen Architect in Antioxidant Action

At its core, the primary function of a phenolic antioxidant is to neutralize highly reactive free radicals by donating a hydrogen atom from its hydroxyl (-OH) group, a process known as hydrogen atom transfer (HAT). Bisphenolic structures, containing two such groups, offer a dual-line of defense. However, their true advantage often lies in the synergistic interplay between these two groups, facilitated by an intramolecular hydrogen bond.

An IHB is a non-covalent interaction that occurs within a single molecule, where a hydrogen atom covalently bonded to an electronegative atom (like the oxygen of a hydroxyl group) is attracted to another electronegative atom in close proximity. In ortho-bisphenols, the hydroxyl group of one ring can form an IHB with the hydroxyl oxygen of the adjacent ring. This seemingly minor interaction has profound consequences, acting as a hidden architect that fine-tunes the molecule's entire antioxidant profile.

The Molecular Mechanics of IHB in Bisphenolic Antioxidants

The superior performance of o-bisphenols compared to their p-bisphenol counterparts, which have similar O-H bond dissociation enthalpies (BDEs), is a testament to the power of IHB.[1] The IHB exerts its influence primarily by stabilizing the phenoxyl radical formed after the initial hydrogen atom donation.

Thermodynamics and Bond Strength: The Key to Enhanced Activity

The primary metric for the efficacy of a HAT-based antioxidant is the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. A lower BDE indicates a weaker bond, meaning the hydrogen atom can be donated more readily to a radical. The IHB plays a crucial role in lowering this energy barrier through radical stabilization.

When an o-bisphenol donates its first hydrogen atom, a phenoxyl radical is formed. The remaining hydroxyl group can then form a strong IHB with the radical oxygen center. This interaction delocalizes the unpaired electron, significantly stabilizing the radical intermediate.[1] This stabilization of the product radical makes the initial O-H bond cleavage more energetically favorable, effectively lowering the BDE and accelerating the rate of reaction with peroxyl radicals.[1]

Caption: IHB stabilizes the phenoxyl radical, accelerating the initial H-donation.

Influence of Molecular Environment

The strength and even the existence of the IHB are sensitive to the molecular environment. In non-polar solvents, the IHB is favored as there is no competition from solvent molecules. In polar, hydrogen-bond-accepting solvents like DMSO, the solvent can form intermolecular hydrogen bonds with the hydroxyl protons, potentially disrupting the weaker IHB. This competition is a critical consideration in both analytical characterization and biological applications.

Analytical and Computational Werkzeuge: A Practical Guide

Characterizing the IHB is essential for understanding and predicting antioxidant activity. A multi-pronged approach combining spectroscopic and computational methods provides the most comprehensive picture.

Spectroscopic Techniques

A. ¹H NMR Spectroscopy: The Diagnostic Downfield Shift

¹H NMR is a powerful, non-destructive technique for detecting IHB. The hydroxyl proton involved in an IHB is deshielded, causing its resonance to appear significantly downfield (at a higher ppm value) compared to a non-bonded phenolic proton.[2] This shift can range from 4.5 to as high as 19 ppm.[2][3] Furthermore, the signal for an intramolecularly bonded proton is often sharp and its chemical shift is largely independent of sample concentration, distinguishing it from intermolecular hydrogen bonds which are concentration-dependent.

Protocol 1: ¹H NMR Analysis of Intramolecular Hydrogen Bonding

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the bisphenolic antioxidant.

-

Dissolve the sample in 0.6-0.7 mL of a dry, aprotic deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is ideal for minimizing solvent interaction. Ensure the solvent is of high purity and low water content to reduce exchange broadening of the hydroxyl signal.[2]

-

Cap the tube and gently invert to ensure complete dissolution.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.

-

Tune and shim the instrument to achieve high resolution.

-

Set the spectral width to cover the expected range of all protons, typically 0-16 ppm. Pay special attention to the downfield region where hydroxyl protons appear.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum. The number of scans will depend on the sample concentration (typically 16-64 scans).

-

Record the chemical shift (δ) of the hydroxyl proton(s) in ppm. A sharp signal significantly downfield of 5 ppm is indicative of an IHB.

-

-

Validation (Self-Validating System):

-

Concentration Independence Test: Prepare a series of dilutions of the sample (e.g., 20 mM, 10 mM, 5 mM, 1 mM) in the same deuterated solvent. Acquire a spectrum for each. If the hydroxyl proton chemical shift remains constant, it confirms the bond is intramolecular.

-

D₂O Shake Test: After acquiring the initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, cap, and shake vigorously for 30 seconds. Re-acquire the spectrum. The hydroxyl proton will exchange with deuterium, causing its signal to disappear from the spectrum, confirming its identity.[4]

-

B. Infrared (IR) Spectroscopy: Observing the O-H Stretch

IR spectroscopy measures the vibrational frequencies of bonds. The O-H stretching vibration is highly sensitive to hydrogen bonding. A "free" or non-bonded hydroxyl group exhibits a sharp absorption band around 3600-3650 cm⁻¹.[5] When involved in an IHB, the O-H bond weakens, causing the stretching vibration to shift to a lower frequency (red-shift) and the band to become broader, typically appearing in the 3200-3550 cm⁻¹ range.[5][6]

Protocol 2: FTIR Analysis of Hydrogen Bonding

-

Sample Preparation:

-

Solution Phase (Recommended): Prepare a dilute solution (~0.005 M) of the antioxidant in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. This minimizes intermolecular hydrogen bonding, isolating the intramolecular effect.

-

Use a liquid transmission cell with windows transparent in the mid-IR range (e.g., NaCl or KBr).

-

Solid Phase (KBr Pellet): If the sample is insoluble, grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet. Note that solid-state spectra may show both inter- and intramolecular bonding.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor.

-

Collect a background spectrum of the pure solvent (for solution) or an empty press (for KBr).

-

-

Data Acquisition:

-

Place the sample in the spectrometer and acquire the spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Set the resolution to 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the O-H stretching region (3000-3800 cm⁻¹).

-

A broad band at a lower wavenumber (e.g., <3550 cm⁻¹) indicates hydrogen bonding. A sharp band near 3600 cm⁻¹ indicates a free hydroxyl group. The presence of IHB in o-bisphenols often results in a distinct, shifted band compared to a p-bisphenol analogue.

-

Computational Chemistry

Density Functional Theory (DFT): Quantifying Energetics

Computational modeling, particularly DFT, is an indispensable tool for quantifying the energetic effects of IHB. It allows for the calculation of O-H BDEs, providing a direct theoretical measure of antioxidant potential. The typical workflow involves calculating the enthalpies of the parent phenol, the resulting phenoxyl radical, and a hydrogen atom.

Workflow 3: DFT Calculation of O-H Bond Dissociation Enthalpy

-

Structure Optimization:

-

Build the 3D structures of the parent bisphenol and its corresponding phenoxyl radical (formed by removing one hydroxyl hydrogen).

-

Perform geometry optimization and frequency calculations for both structures using a suitable DFT functional and basis set (e.g., B3LYP/6-311G++(d,p) is a common and reliable choice).[7][8] This step finds the lowest energy conformation for each species.

-

-

Enthalpy Calculation:

-

From the output of the frequency calculations, obtain the thermal correction to the enthalpy at 298.15 K for the parent molecule (H_phenol) and the radical (H_radical).

-

The enthalpy of a hydrogen atom (H_H_atom) is a known value.

-

-

BDE Calculation:

-

Calculate the BDE using the following formula: BDE = (H_radical + H_H_atom) - H_phenol [9]

-

-

Analysis:

-

Compare the calculated BDE of an o-bisphenol (with IHB) to its p-bisphenol isomer (without IHB). The lower BDE for the ortho isomer provides quantitative evidence for the stabilizing effect of the IHB on the radical. For example, the BDE of catechol is significantly lowered by IHB in its radical form.[10]

-

Caption: Workflow for determining O-H BDE using Density Functional Theory.

Data Synthesis: A Comparative Overview

The impact of intramolecular hydrogen bonding can be clearly seen when comparing quantitative data from different analytical techniques.

Table 1: Comparison of O-H BDEs in Phenols with and without Potential for IHB

| Compound | BDE (kcal/mol) | Intramolecular H-Bond in Radical? | Reference |

| 4,4'-methylenebis(2,6-di-tert-butylphenol) (para) | 81.1 | No | [1] |

| 2,2'-ethylidenebis(4,6-di-tert-butylphenol) (ortho) | 81.2 | Yes | [1] |

| 3,5-di-tert-butylcatechol (ortho) | 78.2 | Yes | [10] |

| Phenol (Monophenol) | ~88 | No | [7] |

Note: While the BDEs for the ortho and para bisphenols appear similar, the kinetic studies show the ortho-bisphenols are significantly more effective antioxidants, highlighting that BDE is not the sole factor; radical stabilization kinetics are also key.[1]

Table 2: Characteristic Spectroscopic Data for Hydroxyl Groups

| Feature | Condition | ¹H NMR Chemical Shift (δ) | IR O-H Stretch (ν) |

| Free -OH | Dilute, non-polar solvent | ~4-5 ppm | Sharp, ~3600-3650 cm⁻¹ |

| Intermolecular H-Bond | Concentrated solution | Broad, concentration-dependent | Broad, ~3200-3500 cm⁻¹ |

| Intramolecular H-Bond | Any concentration | Sharp, concentration-independent, >6 ppm | Broad, ~3200-3550 cm⁻¹ |

Implications for Drug Design and Development

For drug development professionals, understanding IHB provides a powerful tool for rational drug design.

-

Tuning Activity: By modifying substituents on the aromatic rings, particularly at the ortho positions, the strength of the IHB can be modulated. Electron-donating groups can further stabilize the phenoxyl radical, working in concert with the IHB to lower the BDE and enhance antioxidant activity.

-

Improving Bioavailability: The formation of an IHB masks the polar hydroxyl group, increasing the molecule's lipophilicity (LogP). This can lead to improved membrane permeability and better oral bioavailability, critical parameters for therapeutic efficacy.

-

Enhancing Stability: The IHB can sterically and electronically protect the hydroxyl group from undesired metabolic reactions, potentially increasing the compound's in vivo half-life.

Conclusion

The intramolecular hydrogen bond is a critical, albeit often overlooked, determinant of the efficacy of bisphenolic antioxidants. It is not merely a structural curiosity but a key modulator of the thermodynamics and kinetics of radical scavenging. By stabilizing the phenoxyl radical intermediate, the IHB lowers the activation energy for hydrogen donation, enhances molecular stability, and favorably alters physicochemical properties relevant to bioavailability. A thorough characterization using a combination of high-resolution NMR, FTIR, and computational DFT provides the necessary insights to harness this effect. For scientists in materials science and drug discovery, the ability to rationally design molecules that optimize intramolecular hydrogen bonding is a direct pathway to creating next-generation antioxidants with superior performance profiles.

References

-

Amorati, R., et al. (2003). Antioxidant Activity of o-Bisphenols: The Role of Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 68(13), 5198–5204. Available at: [Link]

-

Su, S., et al. (2016). Influence of intramolecular hydrogen bond on the antioxidant activity of hindered phenols. Industrial Lubrication and Tribology, 68(3), 347-354. Available at: [Link]

-

Spyros, A., & Dais, P. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13645-13674. Available at: [Link]

-

Szymusiak, H., & Zieliński, R. (2006). BOND DISSOCIATION ENTHALPY OF PHENOLIC ANTIOXIDANTS. Polish Journal of Food and Nutrition Sciences, 15(56), 129-136. Available at: [Link]

-

Joe. (n.d.). Infrared spectra of alcohols and phenols. Chemistry Student Blog. Available at: [Link]

-

Sachett, A., et al. (2021). Antioxidant activity by DPPH assay: in vitro protocol. ResearchGate. Available at: [Link]

-

Le, T., et al. (2019). Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation. ACS Omega, 4(10), 14238-14247. Available at: [Link]

-

Lucarini, M., et al. (2004). A critical evaluation of the factors determining the effect of intramolecular hydrogen bonding on the O-H bond dissociation enthalpy of catechol and of flavonoid antioxidants. Chemistry, 10(8), 2079-85. Available at: [Link]

-

Benkhaira, N., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]

-

Beker, V., et al. (2016). Far Infrared Signatures of Hydrogen Bonding in Phenol Derivatives. The Journal of Physical Chemistry Letters, 7(7), 1238-1243. Available at: [Link]

-

Spyros, A., & Dais, P. (2014). H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. ResearchGate. Available at: [Link]

-

Abraham, R.J., & Mobli, M. (2007). An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols. Magnetic Resonance in Chemistry, 45(10), 865-873. Available at: [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay Protocol. Available at: [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [Link]

-

Özyürek, M. (2022). DPPH Radical Scavenging Assay. MDPI. Available at: [Link]

-

AdiChemistry. (n.d.). INFRARED SPECTROSCOPY OF ALCOHOLS - PHENOLS. Available at: [Link]

-

Klein, E., & Lukeš, V. (2006). DFT/B3LYP study of O–H bond dissociation enthalpies of para and meta substituted phenols: Correlation with the phenolic C–O bond length. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Variation of the chemical shift on the 1H spectrum of the hydroxyl... [Diagram]. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Available at: [Link]

-

Mazumder, S., & Guchhait, N. (2004). The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. Available at: [Link]

-

LibreTexts Chemistry. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Nakagawa, Y., & Iwasaki, Y. (2024). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI. Available at: [Link]

-

LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Available at: [Link]

-

Furer, V.L., et al. (2016). FTIR study of H-bonds cooperativity in complexes of 1,2-dihydroxybenzene with proton acceptors in aprotic solvents. Journal of Molecular Structure, 1125, 297-304. Available at: [Link]

-

Scribd. (n.d.). FTIR Spectroscopy in Sample Prep. Available at: [Link]

-

Sivasankari, S., & Krishnakumar, V. (2014). FTIR studies of hydrogen bonding interaction between the hydroxyl and carbonyl liquids. Prime Scholars Library. Available at: [Link]

-

Otting, G., & Wüthrich, K. (1991). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR, 1, 209-212. Available at: [Link]

-

Reddit. (2023). Hydroxyl Groups in NMR. r/Chempros. Available at: [Link]

-

Chan, B., et al. (2022). Calculating bond dissociation energies of X−H (X=C, N, O, S) bonds of aromatic systems via density functional theory. Royal Society Open Science, 9(7), 220199. Available at: [Link]

-

Chemistry For Everyone. (2023, October 1). How Does FTIR Detect Hydrogen Bonds? [Video]. YouTube. Available at: [Link]

-

Endrényi, A., & Csonka, G. I. (2012). Computation of the bond dissociation enthalpies and free energies of hydroxylic antioxidants using the ab initio Hartree–Fock method. Journal of Molecular Modeling, 18(7), 2939–2953. Available at: [Link]

-

Londergan, C.H., et al. (2016). Determining the Energetics of the Hydrogen Bond through FTIR: A Hands-On Physical Chemistry Lab Experiment. Journal of Chemical Education, 93(9), 1599–1603. Available at: [Link]

Sources

- 1. Antioxidant activity of o-bisphenols: the role of intramolecular hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 9. mdpi.com [mdpi.com]

- 10. A critical evaluation of the factors determining the effect of intramolecular hydrogen bonding on the O-H bond dissociation enthalpy of catechol and of flavonoid antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Radical Scavenging Efficiency of Hindered Phenols

Abstract

Hindered phenols represent a cornerstone class of synthetic antioxidants, pivotal in mitigating oxidative degradation across a vast spectrum of materials and biological systems. Their unique molecular architecture, characterized by a hydroxyl group flanked by bulky alkyl substituents on a benzene ring, imparts exceptional efficacy as radical scavengers. This guide provides a comprehensive exploration of the core principles governing their antioxidant activity. We will dissect the primary scavenging mechanisms—Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET)—and elucidate the critical structure-activity relationships that dictate their efficiency. Furthermore, this document details standardized experimental protocols for quantifying radical scavenging potency, with a focus on the DPPH assay, offering researchers and drug development professionals a robust framework for evaluation and application. The synthesis of mechanistic theory with practical, field-proven methodologies aims to empower scientists to rationally select, design, and deploy hindered phenols for optimal performance in polymer stabilization, pharmaceutical development, and beyond.